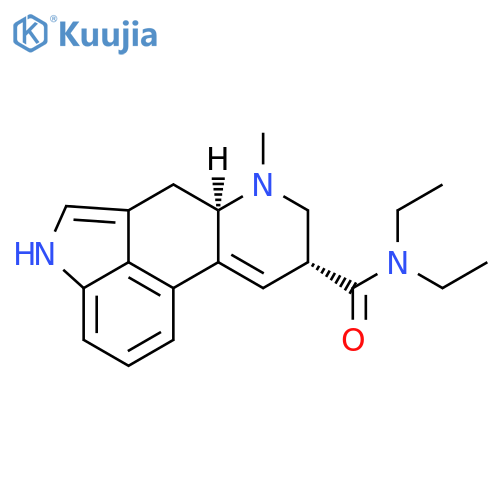Cas no 478-94-4 (Lysergamide)
リゼルガミド(Lysergamide)は、麦角アルカロイドの一種で、インドール環構造を有する化合物です。主に神経科学や薬理学研究において、セロトニン受容体(特に5-HT2A)への高い親和性を示すことが特徴です。その構造的多様性から、LSD(リゼルグ酸ジエチルアミド)などの派生体の合成前駆体としても重要です。化学的安定性と生体適合性に優れ、精密な分子設計が可能なため、中枢神経系の作用機序解明や精神医学研究におけるツール化合物として広く利用されています。結晶性が高く、純度管理が容易な点も実験用途での利点です。

Lysergamide structure
Lysergamide 化学的及び物理的性質
名前と識別子
-
- Lysergamide
- 9,10-didehydro-6-methylergoline-8beta-carboxamide
- (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- BRN 0090708
- (4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(15),2,9,12(16),13-pentaene-4-carboxamide
- (+)-Lysergamide
- Ergine (Lysergic acid amide)
- DEA No. 7310
- SCHEMBL183540
- PDSP2_001113
- SCHEMBL11218830
- Ergoline-8-beta-carboxamide, 9,10-didehydro-6-methyl-
- CHEBI:4819
- CHEMBL227213
- D-Lysergic acid amide
- (8R)-9,10-didehydro-6-methylergoline-8-carboxamide
- ERGOMETRINE MALEATE IMPURITY C [EP IMPURITY]
- Q2041643
- 4-25-00-00937 (Beilstein Handbook Reference)
- (8beta)-6-methyl-9,10-didehydroergoline-8-carboxamide
- 9,10-didehydro-6-methylergoline-8 beta-carboxamide
- 9,10-Didehydro-6-methyl-ergoline-8-beta-carboxamide
- DTXSID20893673
- AKOS030240648
- LYSERGAMIDE [MI]
- 478-94-4
- NS00042929
- C09160
- Lysergic acid amide
- (8.BETA.)-9,10-DIDEHYDRO-6-METHYLERGOLINE-8-CARBOXAMIDE
- Ergine
- (6aR,9R)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide
- d-Lyergic acid amide
- EINECS 207-524-0
- UNII-073830XH10
- 073830XH10
- Erginine
- ERG
- Isolysergic acid amide
- DB-230603
-
- インチ: InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1
- InChIKey: GENAHGKEFJLNJB-QMTHXVAHSA-N
- ほほえんだ: CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N
計算された属性
- せいみつぶんしりょう: 267.13700
- どういたいしつりょう: 267.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.1A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.0724 (rough estimate)
- ゆうかいてん: >200°C (dec.)
- ふってん: 410.51°C (rough estimate)
- フラッシュポイント: 299.9°C
- 屈折率: 1.7210 (estimate)
- PSA: 62.12000
- LogP: 2.16110
- ひせんこうど: 205461 +15° (c = 0.5 in pyridine)
Lysergamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | L487990-.5mg |
Lysergamide |
478-94-4 | 5mg |
$380.00 | 2023-05-18 | ||
| TRC | L487990-0.5mg |
Lysergamide |
478-94-4 | 0.5mg |
$ 325.00 | 2023-02-02 | ||
| TRC | L487990-5mg |
Lysergamide |
478-94-4 | 5mg |
$ 3318.00 | 2023-09-07 |
Lysergamide 関連文献
-
1. 311. The alkaloids of ergot. Part VII. isoErgine and isolysergic acidsSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1936 1440
-
Warunya Arunotayanun,Simon Gibbons Nat. Prod. Rep. 2012 29 1304
-
Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950
-
4. 98. The alkaloids of ergot. Part III. Ergine, a new base obtained by the degradation of ergotoxine and ergotinineSydney Smith,Geoffrey Millward Timmis J. Chem. Soc. 1932 763
-
P. W. Darby,W. Ford-Kirkpatrick,D. T. Lewis,E. G. C. Clarke Proc. Soc. Anal. Chem. 1967 4 169
478-94-4 (Lysergamide) 関連製品
- 113-42-8(Ergoline-8-carboxamide,9,10-didehydro-N-[(1S)-1-(hydroxymethyl)propyl]-6-methyl-, (8b)-)
- 50-37-3(Lysergic Acid Diethylamide Tartrate)
- 65527-61-9(N-Allylnorlysergic Acid N,N-Diethylamide)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
